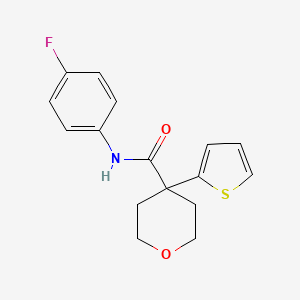

N-(4-fluorophényl)-4-thiophène-2-yloxane-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide: is a synthetic organic compound characterized by the presence of a fluorophenyl group, a thiophene ring, and an oxane carboxamide moiety

Applications De Recherche Scientifique

N-(4-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide typically involves the following steps:

Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using thiophene boronic acid and a suitable halide precursor.

Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a nucleophilic substitution reaction, where a fluorinated benzene derivative reacts with an appropriate nucleophile.

Industrial Production Methods

Industrial production of N-(4-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common industrial methods include:

Batch Processing: Utilizing large reactors to carry out the synthesis in multiple steps.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and product yield.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the carboxamide moiety can be reduced to form amines.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted fluorophenyl derivatives.

Mécanisme D'action

The mechanism of action of N-(4-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparaison Avec Des Composés Similaires

N-(4-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide can be compared with similar compounds to highlight its uniqueness:

N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar in having a fluorophenyl group but differs in the presence of a thiazole ring instead of an oxane ring.

N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Contains a fluorophenyl group but has a biphenyl structure instead of a thiophene ring.

Pyrimidine-ureas with N-4-fluorophenyl moieties: Shares the fluorophenyl group but differs in the core structure being a pyrimidine-urea.

Activité Biologique

N-(4-Fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial treatment. This article synthesizes findings from various studies to detail its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring and a carboxamide functional group, which are significant in enhancing its biological activity. The presence of the 4-fluorophenyl moiety is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have shown that derivatives of thiophene carboxamides, including N-(4-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide, exhibit promising anticancer properties.

The anticancer activity is primarily attributed to the compound's ability to inhibit tubulin polymerization, similar to the well-known anticancer agent Combretastatin A-4 (CA-4) . This inhibition disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest and apoptosis in cancer cells.

Efficacy Data

In vitro studies have demonstrated significant efficacy against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-(4-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide | Hep3B (HCC) | 5.46 | Tubulin inhibition |

| Other Thiophene Derivatives | Hep3B (HCC) | 12.58 | Tubulin inhibition |

These results indicate that the compound may serve as a lead for developing new anticancer therapies targeting hepatocellular carcinoma (HCC) .

Antimicrobial Activity

Another area of interest is the compound's activity against non-tuberculous mycobacterial infections, particularly Mycobacterium abscessus .

Inhibition Studies

The compound has been tested for its ability to inhibit MmpL3 , a critical transporter protein in mycobacterial species:

| Compound | Target | MIC (µg/mL) |

|---|---|---|

| N-(4-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide | M. abscessus | 0.8 |

| Other Analogues | M. abscessus | 0.125 |

These findings suggest that the compound may be effective against drug-resistant strains of mycobacteria, making it a candidate for further development in treating infections resistant to conventional therapies .

Case Studies and Research Findings

A series of case studies have been conducted to evaluate the pharmacokinetics and toxicity profiles of N-(4-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide:

- In Vivo Studies : Animal models demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) profiles, indicating potential for clinical use.

- Toxicity Assessments : Preliminary toxicity studies revealed low cytotoxicity at therapeutic doses, suggesting a favorable safety profile compared to existing treatments.

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO2S/c17-12-3-5-13(6-4-12)18-15(19)16(7-9-20-10-8-16)14-2-1-11-21-14/h1-6,11H,7-10H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQJBPOGMHQCCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CS2)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.